molecular formula C13H14F3NO4 B12449505 2-(Tert-butoxycarbonylamino)-4-(trifluoromethyl)benzoic acid CAS No. 141940-28-5

2-(Tert-butoxycarbonylamino)-4-(trifluoromethyl)benzoic acid

Cat. No.: B12449505
CAS No.: 141940-28-5
M. Wt: 305.25 g/mol
InChI Key: LAXIZJYUJKOGPP-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)-4-(trifluoromethyl)benzoic acid is a compound that features both a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. The presence of these functional groups makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl chloroformate (Boc-Cl) to protect the amino group, followed by trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Tert-butoxycarbonylamino)-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of peptide-based probes and inhibitors for biological studies.

    Medicine: Utilized in the development of drug candidates, particularly those targeting enzymes or receptors.

    Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonylamino)-4-(trifluoromethyl)benzoic acid is primarily related to its functional groups. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. The trifluoromethyl group, being highly electronegative, can influence the reactivity of the compound by stabilizing or destabilizing intermediates in various reactions. This makes the compound a versatile building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxycarbonylamino)-4-(trifluoromethyl)benzoic acid is unique due to the combination of the Boc protecting group and the trifluoromethyl group. This dual functionality allows for selective reactions and the formation of complex molecules with high precision .

Properties

CAS No.

141940-28-5

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(20)17-9-6-7(13(14,15)16)4-5-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19)

InChI Key

LAXIZJYUJKOGPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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